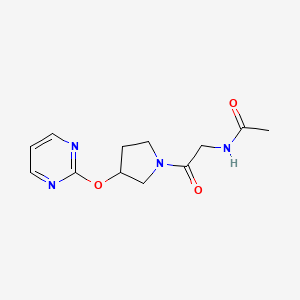
N-(2-oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide” is a chemical compound that contains a pyrimidin-2-yloxy group and a pyrrolidin-1-yl group . Pyrimidin-2-yloxy is a functional group derived from pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidin-2-yloxy group and the pyrrolidin-1-yl group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the pyrimidin-2-yloxy and pyrrolidin-1-yl groups. These groups could potentially undergo a variety of organic reactions .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A series of pyrimidinones and oxazinones derivatives have been synthesized as antimicrobial agents using starting materials that share structural similarities with N-(2-oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide. These compounds showed good antibacterial and antifungal activities, comparable to standard reference drugs like streptomycin and fusidic acid, indicating their potential in developing new antimicrobial therapies (Hossan et al., 2012).
Antitumor Agents
Research on pyrrolo[2,3-d]pyrimidines, structurally related to this compound, has demonstrated significant antitumor activity. These compounds, synthesized as potential dihydrofolate reductase (DHFR) inhibitors, showed potent inhibitory effects on the growth of tumor cells in culture, highlighting their application in cancer treatment (Gangjee et al., 2007).
Insecticidal Activity
New heterocycles incorporating a thiadiazole moiety, starting from compounds structurally akin to this compound, have been synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. These findings open up avenues for developing novel insecticidal agents with improved efficacy and specificity (Fadda et al., 2017).
Anti-inflammatory Activity
Derivatives synthesized using a starting material similar to this compound have been explored for their anti-inflammatory properties. The pharmacological screening of these compounds showed good anti-inflammatory activity, comparable to Prednisolone®, indicating their potential in developing new anti-inflammatory drugs (Amr et al., 2007).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Pyrrolidines
This compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. Pyrrolidines are found in many pharmaceuticals and natural products, and they often exhibit biological activity .
Pyrimidines
The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Pyrimidines are components of nucleic acids (DNA and RNA), and many drugs that target nucleic acids or related processes (such as antiviral or anticancer drugs) contain pyrimidine rings .
Amides
This compound is an amide, which is a type of functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom. Amides are common in a wide range of drugs due to their ability to form hydrogen bonds, which can help the drug interact with its target .
Eigenschaften
IUPAC Name |
N-[2-oxo-2-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-9(17)15-7-11(18)16-6-3-10(8-16)19-12-13-4-2-5-14-12/h2,4-5,10H,3,6-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZZUMMHNHRKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-cyano-4-fluoro-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2956870.png)
![[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2956871.png)
![Methyl 2-methyl-2-[3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]propanoate](/img/structure/B2956872.png)
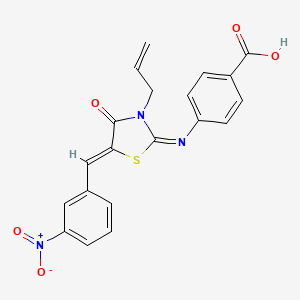
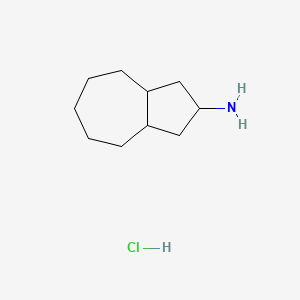
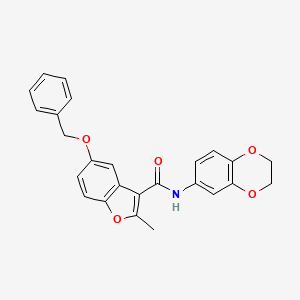
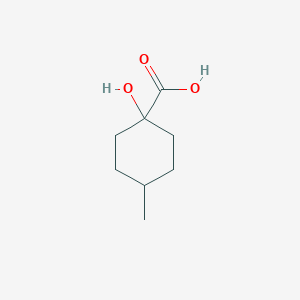


![1-Piperidin-1-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2956885.png)
![[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride](/img/no-structure.png)
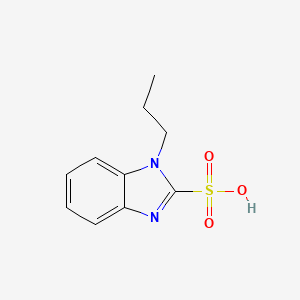
![Methyl 3-[(but-2-ynoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2956892.png)
